![molecular formula C21H21ClN2O7S B2676853 Methyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-02-9](/img/structure/B2676853.png)
Methyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also contains a sulfonyl group attached to a chlorophenyl group, and a carboxylate group attached to a methyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The electronic distribution and the shape of the molecule could be influenced by these groups, affecting its chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonyl and carboxylate would likely make it polar and potentially soluble in polar solvents .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on pyrimidine derivatives, including those structurally related to Methyl 6-(((4-Chlorophenyl)Sulfonyl)Methyl)-4-(3,4-Dimethoxyphenyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate, has shown their significance in understanding crystal structures and molecular interactions. For instance, the study of pyrimethamine sulfonate interactions demonstrates how these compounds form hydrogen-bonded bimolecular ring motifs, which are crucial for understanding molecular associations in crystallography (Balasubramani, Muthiah, & Lynch, 2007).
Chemical Transformations and Synthesis
Pyrimidine derivatives are pivotal in various chemical transformations. For instance, the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one, which is structurally similar to the compound , shows the potential for rearrangement into other chemically significant compounds (Bullock, Carter, Gregory, & Shields, 1972). This kind of research is vital for developing new synthetic routes in organic chemistry.
Stereochemistry and Reaction Mechanisms
Investigations into the stereochemistry of related compounds have led to insights into reaction mechanisms and the formation of novel compounds. For example, studies on thiazolidine-carboxylate derivatives have provided a deeper understanding of stereoselective cyclizations and the role of axial chirality in these reactions (Betts et al., 1999). These insights are crucial for the development of stereospecific synthetic methods.
Future Directions
properties
IUPAC Name |
methyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O7S/c1-29-16-9-4-12(10-17(16)30-2)19-18(20(25)31-3)15(23-21(26)24-19)11-32(27,28)14-7-5-13(22)6-8-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVRLUWHOOIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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